![molecular formula C12H16BrFOZn B14882209 4-Fluoro-2-[(n-pentyloxy)methyl]phenylZinc bromide](/img/structure/B14882209.png)
4-Fluoro-2-[(n-pentyloxy)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-[(N-pentyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc reagent used in organic synthesis. This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a widely applied method for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-[(N-pentyloxy)methyl]phenylzinc bromide typically involves the reaction of 4-fluoro-2-[(N-pentyloxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2-[(N-pentyloxy)methyl]phenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in other types of reactions, including nucleophilic substitution and addition reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester as the coupling partner. The reaction is carried out in an inert atmosphere at elevated temperatures.
Nucleophilic Substitution: Common reagents include alkyl halides or sulfonates, and the reaction is usually performed in polar aprotic solvents.
Major Products
The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling and substituted aromatic compounds in nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-Fluoro-2-[(N-pentyloxy)methyl]phenylzinc bromide is used extensively in scientific research for the synthesis of complex organic molecules. Its applications include:
Chemistry: Used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-fluoro-2-[(N-pentyloxy)methyl]phenylzinc bromide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily the palladium catalyst and the organic substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide
- 4-Fluoro-2-[(N-pentyloxy)methyl]phenylmagnesium bromide
Uniqueness
4-Fluoro-2-[(N-pentyloxy)methyl]phenylzinc bromide is unique due to its specific functional groups, which provide distinct reactivity and selectivity in cross-coupling reactions. Its use in tetrahydrofuran as a solvent also offers advantages in terms of solubility and reaction efficiency compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H16BrFOZn |
|---|---|
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-3-(pentoxymethyl)benzene-4-ide |
InChI |
InChI=1S/C12H16FO.BrH.Zn/c1-2-3-4-8-14-10-11-6-5-7-12(13)9-11;;/h5,7,9H,2-4,8,10H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
ADXSGXQOAKGYDT-UHFFFAOYSA-M |
SMILES canonique |
CCCCCOCC1=[C-]C=CC(=C1)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


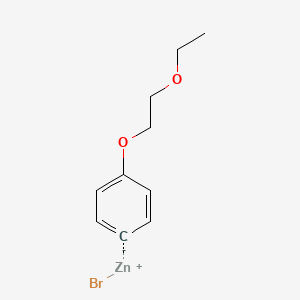
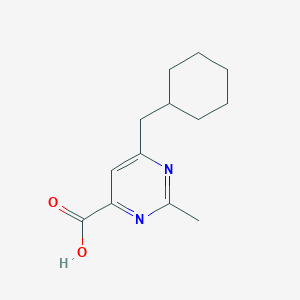
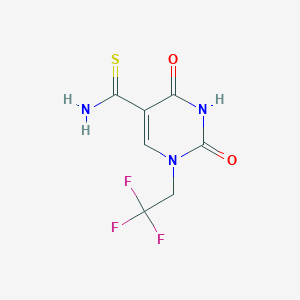
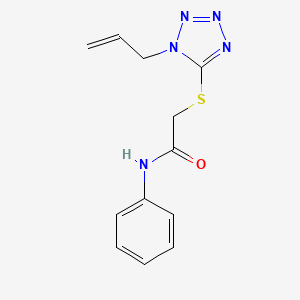

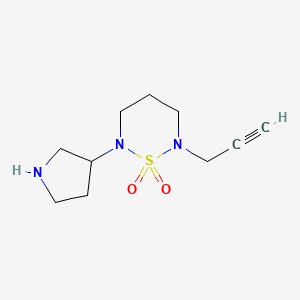

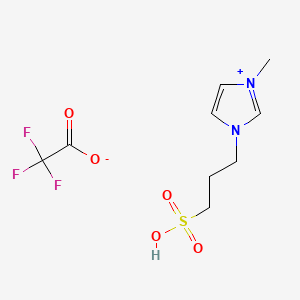
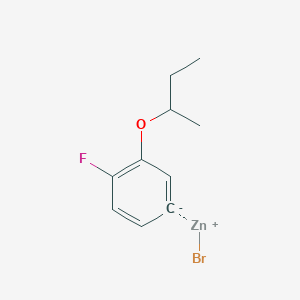
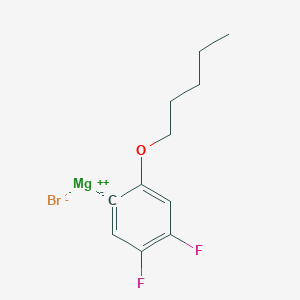
![4-butoxy-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methoxybenzamide](/img/structure/B14882201.png)
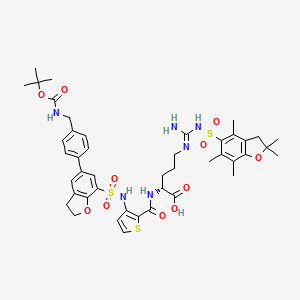
![(R)-3-Amino-4-(2,5-difluorophenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B14882218.png)
![4-[(2',3'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14882233.png)
